3'-Methylepicatechin-5-sulfate
Overview
Description
3’-Methylepicatechin-5-sulfate is a conjugated flavonoid compound derived from epicatechin, a type of catechin found in various plants, particularly in tea leaves and cocoa. This compound is known for its potential health benefits, including antioxidant and anti-inflammatory properties. It is a metabolite formed in the human body after the consumption of epicatechin-rich foods.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methylepicatechin-5-sulfate typically involves the methylation of epicatechin followed by sulfation. The methylation process can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The sulfation step involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions to introduce the sulfate group at the 5-position of the epicatechin molecule .
Industrial Production Methods
Industrial production of 3’-Methylepicatechin-5-sulfate may involve the extraction of epicatechin from natural sources such as tea leaves or cocoa beans, followed by chemical modification to introduce the methyl and sulfate groups. The process includes purification steps such as chromatography to isolate the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3’-Methylepicatechin-5-sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to its parent epicatechin form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various methylated and sulfated derivatives of epicatechin, as well as quinones and other oxidation products.
Scientific Research Applications
Chemistry: It is used as a model compound to study the behavior of flavonoids and their derivatives.
Biology: Research has shown its potential in modulating biological pathways related to oxidative stress and inflammation.
Medicine: It has been investigated for its potential anti-cancer properties, particularly in breast cancer.
Industry: The compound is used in the development of functional foods and nutraceuticals due to its health benefits.
Mechanism of Action
The mechanism of action of 3’-Methylepicatechin-5-sulfate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Effects: It inhibits the activity of pro-inflammatory enzymes and cytokines.
Molecular Targets: The compound targets estrogen receptors, epidermal growth factor receptors, and other signaling molecules involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
3’-Methylepicatechin-5-sulfate is unique due to its specific methylation and sulfation pattern. Similar compounds include:
Epicatechin: The parent compound without methylation or sulfation.
3’-Methylepicatechin: Methylated but not sulfated.
Epicatechin-5-sulfate: Sulfated but not methylated.
Epigallocatechin: Another catechin with additional hydroxyl groups.
These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific molecular interactions and biological activities.
Properties
IUPAC Name |
[(2R,3R)-3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromen-5-yl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9S/c1-23-15-4-8(2-3-11(15)18)16-12(19)7-10-13(24-16)5-9(17)6-14(10)25-26(20,21)22/h2-6,12,16-19H,7H2,1H3,(H,20,21,22)/t12-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUHNDPCTCXKQO-MLGOLLRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(CC3=C(O2)C=C(C=C3OS(=O)(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@@H](CC3=C(O2)C=C(C=C3OS(=O)(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201009417 | |
Record name | 3'-Methylepicatechin-5-sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201009417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373035-55-2 | |
Record name | 3'-Methylepicatechin-5-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373035552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Methylepicatechin-5-sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201009417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-METHYLEPICATECHIN-5-SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT47B0549Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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